3,6-Difluoro-2-methylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

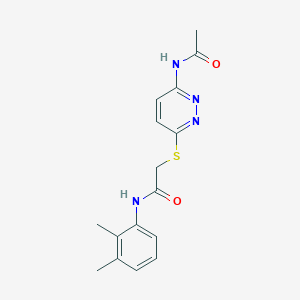

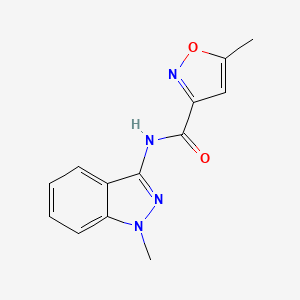

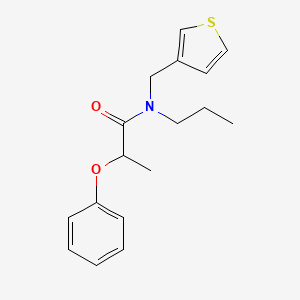

“3,6-Difluoro-2-methylbenzaldehyde” is a chemical compound with the empirical formula C8H6F2O . It is a solid substance and is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1ccc(F)c(C=O)c1F . This indicates that the molecule consists of a benzene ring with two fluorine atoms, one methyl group, and one formyl group attached to it .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 156.13 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.

科学的研究の応用

Chemical Synthesis and Reaction Mechanisms

Synthesis of Methylbenzaldehydes : Research has shown that methylbenzaldehydes, including derivatives similar to 3,6-Difluoro-2-methylbenzaldehyde, can be formed through sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions, highlighting their potential as value-added chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016).

Fluorescent pH Sensors : Certain methylbenzaldehyde derivatives have been utilized as highly selective and sensitive fluorescent pH sensors, which is valuable for studying biological organelles (Saha et al., 2011).

Ab Initio Study of Reaction Mechanisms : Research on 2-methylbenzaldehyde, a compound structurally related to this compound, has focused on determining the intermediate reaction mechanisms in acetalization processes, which can be relevant for understanding similar reactions involving this compound (Yusuf & Nasution, 2022).

Material Science and Catalysis

Catalytic Oxidation Processes : Studies have explored the catalytic oxidation of benzyl alcohols to corresponding aldehydes using water-soluble complexes, potentially applicable to the oxidation of similar compounds like this compound (Wu et al., 2016).

Fluorescent DNA-Binding Compounds : Derivatives of benzaldehyde, including those similar to this compound, have been synthesized and evaluated for their potential in fluorescent DNA-binding applications, showcasing their utility in biochemistry and molecular biology (Okuma et al., 2014).

Optical Material Applications : Studies have also investigated the nonlinear optical properties of benzaldehyde derivatives, indicating potential applications of this compound in optical materials and photonic devices (Jayareshmi, Robert, & Aruldhas, 2021).

Safety and Hazards

The safety data sheet for “3,6-Difluoro-2-methylbenzaldehyde” indicates that it is classified as Acute Tox. 3 Oral . This means it is toxic if swallowed. The safety data sheet recommends avoiding dust formation and breathing mist, gas, or vapors . It also advises using personal protective equipment and ensuring adequate ventilation .

特性

IUPAC Name |

3,6-difluoro-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVGOAFGSSAMJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)

![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)